molecular formula C18H20N2O5 B245587 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine

Cat. No. B245587
M. Wt: 344.4 g/mol
InChI Key: WMRWXLWHCWAKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFMP is a piperazine derivative that has been synthesized through a multi-step process, and it exhibits unique biochemical and physiological properties that make it a promising candidate for research purposes.

Mechanism of Action

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exerts its effects through the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. By inhibiting these enzymes, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine increases the concentration of neurotransmitters, leading to enhanced synaptic transmission and improved cognitive function. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of certain ion channels, which can further enhance its effects on neuronal function.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exhibits a range of biochemical and physiological effects that make it a valuable compound for research purposes. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high purity, high yield, and unique biochemical and physiological properties. However, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine also has certain limitations, such as its relatively high cost and limited solubility in certain solvents. These limitations must be taken into consideration when designing experiments using 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine.

Future Directions

There are several future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, including the development of novel drugs for the treatment of neurodegenerative disorders, the investigation of its effects on ion channels and other neuronal targets, and the exploration of its potential applications in other scientific research fields, such as biochemistry and pharmacology. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.

Synthesis Methods

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-furoylpiperazine in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine as the final product. The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been optimized to yield high purity and high yield, making it a valuable compound for research purposes.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This makes 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine a promising candidate for the development of drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H20N2O5/c1-23-14-10-13(11-15(12-14)24-2)17(21)19-5-7-20(8-6-19)18(22)16-4-3-9-25-16/h3-4,9-12H,5-8H2,1-2H3

InChI Key

WMRWXLWHCWAKLB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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